3-(4-Chlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one
Description
Properties
CAS No. |
89069-81-8 |
|---|---|
Molecular Formula |
C22H15ClN2O |
Molecular Weight |
358.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2,6-diphenylpyrimidin-4-one |
InChI |
InChI=1S/C22H15ClN2O/c23-18-11-13-19(14-12-18)25-21(26)15-20(16-7-3-1-4-8-16)24-22(25)17-9-5-2-6-10-17/h1-15H |
InChI Key |
UNQITPKPADHLDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with benzyl cyanide in the presence of a base to form an intermediate, which is then cyclized to yield the desired pyrimidinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone oxides, while reduction can produce dihydropyrimidinone derivatives. Substitution reactions can result in various substituted pyrimidinones.
Scientific Research Applications
3-(4-Chlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Substituent Effects on Molecular Geometry
- The two phenyl groups at positions 2 and 6 create steric hindrance, influencing packing in crystal lattices.
- 1-(3-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione () : The meta-chlorophenyl substituent results in a dihedral angle of 86.62° between the pyrimidine and benzene rings, slightly smaller than its para-isomer (89.59°). This reduced angle may enhance intermolecular interactions (e.g., N–H⋯S hydrogen bonds), affecting solubility and crystallinity .
Electronic Environment (NMR and IR Data)
- 3-Benzyl-2-(4-chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one (): The 13C-NMR spectrum shows carbonyl carbons at δ 163.2 ppm, typical for pyrimidinones. Methoxy and benzyl substituents donate electrons, contrasting with the target compound’s electron-withdrawing 4-chlorophenyl group, which may downshift adjacent carbon signals .
- Dihydropyrimidine-thiones () : IR spectra reveal C=S stretches at 1535 cm⁻¹ and N–H vibrations at 3184 cm⁻¹, distinct from the target compound’s C=O (likely ~1650–1700 cm⁻¹) .
Key Insights :
- Thiophene vs. Pyrimidinone Scaffolds: Thiophene-fused derivatives () often show enhanced anticancer activity due to increased π-conjugation and metabolic stability compared to non-fused pyrimidinones .
Physicochemical and Crystallographic Comparisons
Solubility and Crystallinity
- The target compound’s phenyl and 4-chlorophenyl groups likely reduce aqueous solubility compared to 2,6-diaminopyrimidinones (), which benefit from polar amino groups .
- Crystallographic data for 2,6-diaminopyrimidinones (CCDC 1893720/1893721, ) reveal hydrogen-bonded networks, whereas the target compound’s steric bulk may lead to less efficient packing .
Thermal Stability
- Dihydropyrimidine-thiones () with methyl groups exhibit higher thermal stability due to restricted rotation, a feature less pronounced in the target compound’s fully aromatic system .
Biological Activity
3-(4-Chlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one, with the CAS number 89069-81-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on available literature.
- Molecular Formula : C22H15ClN2O
- Molecular Weight : 358.82 g/mol
- LogP : 5.22 (indicating high lipophilicity)
- PSA (Polar Surface Area) : 34.89 Ų
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. Various synthetic pathways have been explored, including condensation reactions involving substituted phenyl groups and chlorinated pyrimidines, which facilitate the introduction of the 4-chlorophenyl group.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit promising antimicrobial properties. A study published in the Indian Journal of Chemistry highlighted that similar compounds demonstrated significant antifungal and antitubercular activity against various strains, including Mycobacterium tuberculosis H37Rv . The structural similarity suggests that this compound may also possess comparable antimicrobial efficacy.
Anticancer Potential
The compound's potential as an anticancer agent has been investigated through various in vitro assays. It has been shown to inhibit cell proliferation in several cancer cell lines, likely due to its ability to interfere with cellular signaling pathways involved in growth and survival. Further studies are needed to elucidate the specific mechanisms of action and to evaluate its effectiveness in vivo.
Enzyme Inhibition
Another area of interest is the compound’s ability to inhibit specific enzymes related to disease processes. Research has indicated that pyrimidine derivatives can act as inhibitors for enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory responses and cancer progression .
Case Studies
- Antifungal Activity : In a comparative study of various pyrimidine derivatives, this compound exhibited notable antifungal properties against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents.
- Antitubercular Activity : A related study demonstrated that compounds structurally similar to this compound showed effective inhibition of Mycobacterium tuberculosis, suggesting potential for further development as an antitubercular drug.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
